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Compound of Interest

Compound Name: LSQ-28

Cat. No.: B15588163

Application Notes and Protocols: LSQ-28

For Research Use Only. Not for human or veterinary use.

LSQ-28 is a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3) with significant
oral bioavailability.[1][2][3][4] These application notes provide detailed guidelines and protocols
for researchers, scientists, and drug development professionals on the preclinical use of LSQ-
28, based on currently available data.
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Property Value Source

N'-Propyl-4-((6-(pyridin-2-
Chemical Name yI)-11H-indolo[3,2-c]quinolin- [5]
11-yl)methyl)benzohydrazide

Molecular Formula C31H27N50 [1]
Molecular Weight 485.59 g/mol [1]
HDAC3 IC50 42 nM [11(2]3]15]
Oral Bioavailability (F) 95.34% (in rats) [31[4]
Solubility 10 mM in DMSO [5]

Solid Powder: -20°C (long
term), 4°C (short term). In

Storage [5]
Solvent: -80°C (long term),

-20°C (short term)

Preclinical Data Summary

LSQ-28 has demonstrated potent antiproliferative, antimigratory, anti-invasive, and pro-
apoptotic activities across various cancer cell lines.[5][6]

Table 1: LSQ-28 In Vitro Efficacy
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) Cancer
Cell Line Assay IC50 (uM) Notes Source
Type
Colorectal ) )
HCT-116 ) Proliferation 5,558 -12.49  [5][6]
Carcinoma
Breast ) )
4T1 Proliferation 5.558-12.49  [5][6]
Cancer
B16-F10 Melanoma Proliferation 5.558-12.49  [5][6]
Ovarian ] )
SK-OV-3 Proliferation 5,558 -12.49  [5][6]
Cancer
Strong, dose-
o dependent
Migration & )
B16-F10 Melanoma ] - reduction at [6]
Invasion
5, 10, and 20
UM
25.0%,
44.7%, and
60.7%
) increase in
B16-F10 Melanoma Apoptosis - ) [6]
apoptotic
cells at 5, 10,
and 20 uM,
respectively

In a 4T1 tumor xenograft model, the combination of LSQ-28 with the PARP inhibitor olaparib

resulted in a significant tumor growth inhibition (TGI) of 91%.[3][4][5] Furthermore, when
combined with the PD-L1 inhibitor NP-19, a TGI of 80% was observed.[3][4]

Table 2: Pharmacokinetic Parameters of LSQ-28 in Rats
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Administrat Dose AUCo Cmax

. t'% (h) Source
ion Route (mgl/kg) (ng/mL-h) (ng/mL)

Intravenous

) 2 857.041 0.63 1038.483 [6]

Not specified Not specified Not specified
Oral (PO) 20 ) ) ] ) ] )
in snippets in snippets in snippets

Signaling Pathway and Experimental Workflow

LSQ-28 selectively inhibits HDAC3, leading to an increase in histone H3 acetylation (Ac-H3).[1]
[5][6] This epigenetic modification can alter gene expression. Additionally, LSQ-28 promotes
the degradation of PD-L1 and enhances the DNA damage response when used in combination
with PARP inhibitors, as indicated by the regulation of PARP1 and y-H2AX.[1][3][4]
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Caption: Mechanism of action of LSQ-28.
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The following diagram outlines a general workflow for evaluating the in vitro and in vivo efficacy
of LSQ-28.

In Vitro Studies In Vivo Studies

Cancer Cell Lines Tumor Xenograft Model Pharmacokinetic Studies
(e.g., HCT-116, 4T1) (e.g., 4T1 in mice) (Rat Model)
y

Proliferation Assay Migration/Invasion Assay Apoptosis Assay Western Blot LSQ-28 Administration Combination Treatment
(IC50 Determination) (Transwell) (Annexin V-FITC) (Ac-H3, PD-L1, y-H2AX) (Oral Gavage) (e.g., + Olaparib)

Tumor Growth Monitoring
(TGI Calculation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [LSQ-28 dosage and administration guidelines].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588163#|sq-28-dosage-and-administration-
guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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